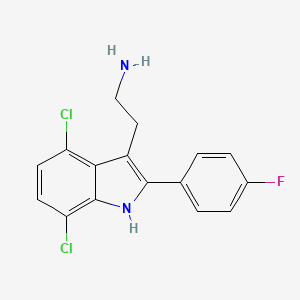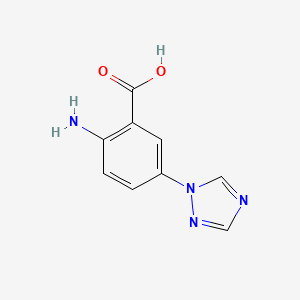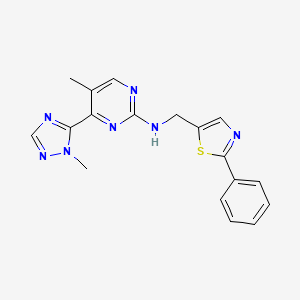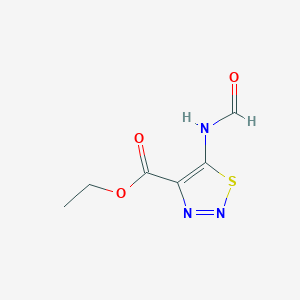
6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-isopropoxy-4,6-dihydroxypyrimidine with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.
Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6-oxo-2-isopropoxypyrimidin-4(1H)-one.
Reduction: Formation of 6-hydroxy-2-isopropoxydihydropyrimidin-4(1H)-one.
Substitution: Formation of 6-hydroxy-2-alkoxypyrimidin-4(1H)-one or 6-hydroxy-2-aryloxypyrimidin-4(1H)-one.
Scientific Research Applications
6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-methoxypyrimidin-4(1H)-one
- 6-Hydroxy-2-ethoxypyrimidin-4(1H)-one
- 6-Hydroxy-2-butoxypyrimidin-4(1H)-one
Uniqueness
6-Hydroxy-2-isopropoxypyrimidin-4(1H)-one is unique due to its specific isopropoxy group, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group may enhance its solubility and stability compared to other similar compounds.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-hydroxy-2-propan-2-yloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)12-7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11) |
InChI Key |
PHGCGDQLCANUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


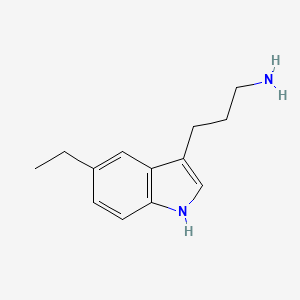

![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
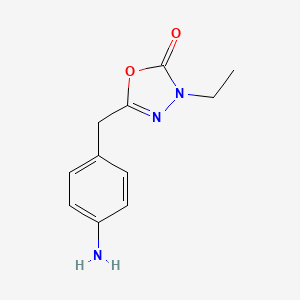
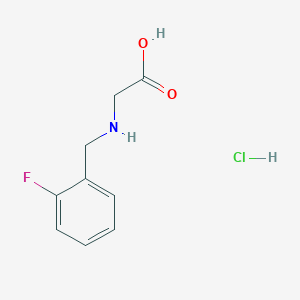
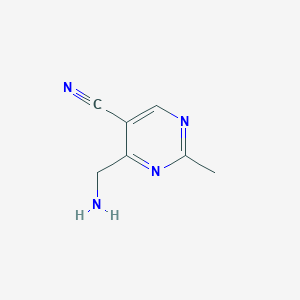
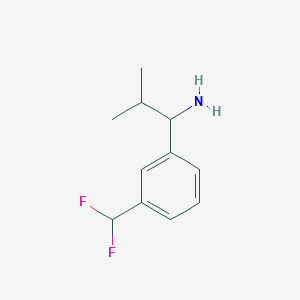
![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
